1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
Overview
Description
“1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt” is also known as “1-Diazo-2-naphthol-4-sulfonic acid”. It is a brown powder or paste . It is used as a dyestuff intermediate, specifically in the synthesis of acid mordant dyes, azo dyes, dichromium dyes, and nitrodiazo oxides .
Synthesis Analysis
The synthesis of this compound involves dissolving 1-amino-2-naphthol-4-sulfonic acid (1, 2, 4-acid) with caustic soda, then acidifying into suspension with acid. This is followed by diazotization with sodium nitrite, and the addition of a small amount of copper sulfate solution to catalyze. Diazonium oxides are precipitated in the state of free acid or sodium salt from the solution, filtered, and acidified with sulfuric acid to obtain the finished product .Molecular Structure Analysis
The molecular formula of this compound is C10H6N2O4S . The exact mass is 252.020477 . It has a molecular weight of 250.23 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .Chemical Reactions Analysis
This compound combines vigorously or explosively with water . It is considered hazardous and is classified as a flammable solid .Physical And Chemical Properties Analysis
This compound is a brown powder . It has a density of 1.5366 (rough estimate) . It is micro-soluble in water, soluble in alkali . It has a melting point of 160 °C (dec.) (lit.) .Scientific Research Applications
Ion-Selective Electrodes and Titration
1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt is utilized in ion-selective electrodes for titrations involving azo-coupling reactions. Arenediazonium salts of ampholytic character, including 1-Naphthalenediazonium, react with 1-phenyl-3-methyl-5-pyrazolone. The excess reagent is titrated with a diazonium salt solution, and the titration is monitored potentiometrically with a PVC membrane electrode. This process is significant in determining various arenediazonium salts containing hydrophilic groups (Vytras, Kalous, & Vosmanská, 1985).
Complexes with Amino Acids
Research shows that 1-Naphthalenediazonium salts form complexes with amino acids like Lysine, Histidine, and Arginine. These complexes serve as model systems to understand biomolecular recognition, specifically the binding interactions between proteins and glycosaminoglycans in living systems. The sulfonated azo dyes' interaction with amino acids can provide insights into the nature of these complex biochemical interactions (Ojala et al., 1996).
Synthesis and Characterization of Schiff Base Ligands and Metal Complexes
This compound is used in synthesizing Schiff base ligands and their metal complexes. The azo compounds prepared with benzenediazonium chloride react under alkaline conditions to form Schiff bases. These bases are then used to create various metal complexes, such as with copper(II), nickel(II), and zinc(II), which are characterized using spectroscopic methods and elemental analysis. Such research is fundamental in the fields of coordination chemistry and materials science (Erdem et al., 2009).
Colorimetric Analysis
The sodium salt of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, is used as a reagent in colorimetric analysis for the determination of metal ions like gallium and indium. The absorbance properties of the complexes formed with these metal ions can be measured spectrophotometrically, facilitating their quantitative analysis (Joshi & Munshi, 1968).
Environmental Applications
This compound plays a role in environmental science, particularly in the degradation and mineralization of sulfonated aromatic compounds in aqueous solutions. Studies have evaluated the degradation of such compounds using irradiation methods, providing valuable insights into wastewater treatment processes and environmental remediation (Alkhuraiji, 2019).
Safety and Hazards
This compound is considered hazardous. It is a flammable solid and causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
4-diazonio-3-hydroxynaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIBNGIZPPHJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)O)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061266 | |
Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887-76-3 | |
Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-azo-3-hydroxynaphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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